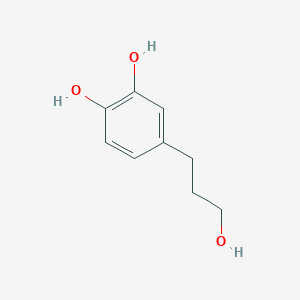

4-(3-Hydroxypropyl)benzene-1,2-diol

Cat. No. B1624900

Key on ui cas rn:

46118-02-9

M. Wt: 168.19 g/mol

InChI Key: DPTPQXXDBLPEOP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08574635B2

Procedure details

Hydroxytyrosol was prepared from homogeneous oleuropein isolated from OLE. The procedure involves treatment of oleuropein with β-glycosidase (including but not limited to Sigma G4511) in 80 mM sodium acetate pH 5.0 using 1 Unit of enzyme/μmole of substrate at 37° C. for 1 hr to remove the glucose moiety and to yield oleuropein aglycone. The oleuropein aglycone was then be treated with esterase (including but not limited to Sigma E0887) in sodium phosphate buffer at pH 7.5 using 1 Unit of enzyme/μ mole of substrate at 25° C. for 1 hr to yield hydroxytyrosol and elonelic acid. The final products were resolved and quantitated by LC-MS as described above. Detection and quantification were performed at 280 and 320 nm for hydroxytyrosol at 0.698 min (m/z 153) and oleuropein aglycone at 2.087 min (m/z 377), while 240 nm was used for the detection of elenolic acid at 1.846 min (m/z 241).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]/[CH:2]=[C:3]1\[C@H:4]([CH2:25][C:26]([O:28][CH2:29][CH2:30][C:31]2[CH:32]=[CH:33][C:34]([OH:38])=[C:35]([OH:37])[CH:36]=2)=[O:27])[C:5]([C:21]([O:23][CH3:24])=[O:22])=[CH:6][O:7][C@H:8]\1[O:9][C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O.[C:39]([O-])(=[O:41])C.[Na+]>>[CH:32]1[C:31]([CH2:30][CH2:29][CH2:39][OH:41])=[CH:36][C:35]([OH:37])=[C:34]([OH:38])[CH:33]=1.[CH3:1]/[CH:2]=[C:3]1\[C@H:4]([CH2:25][C:26]([O:28][CH2:29][CH2:30][C:31]2[CH:32]=[CH:33][C:34]([OH:38])=[C:35]([OH:37])[CH:36]=2)=[O:27])[C:5]([C:21]([O:23][CH3:24])=[O:22])=[CH:6][O:7][C@H:8]\1[OH:9] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC=3C=CC(=C(C3)O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC=3C=CC(=C(C3)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated from OLE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 37° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 1 hr

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the glucose moiety

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=C(C=C1CCCO)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |